37,39,41,43,45,47,49-Heptakis(2-hydroxyethoxy)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol
Description
This compound (CAS: 17465-86-0, HMDB ID: HMDB0029927) is a highly complex macrocyclic polyether with a dense arrangement of oxygen-containing functional groups. Its structure features a 14-oxygen octacyclic framework fused with seven hydroxymethyl (-CH₂OH) groups and seven 2-hydroxyethoxy (-OCH₂CH₂OH) side chains. Such structural complexity suggests applications in supramolecular chemistry, host-guest interactions, or as a precursor for dendrimer synthesis.
Properties
IUPAC Name |
37,39,41,43,45,47,49-heptakis(2-hydroxyethoxy)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98O42/c57-1-8-78-43-29(71)36-22(15-64)85-50(43)92-37-23(16-65)86-52(44(30(37)72)79-9-2-58)94-39-25(18-67)88-54(46(32(39)74)81-11-4-60)96-41-27(20-69)90-56(48(34(41)76)83-13-6-62)98-42-28(21-70)91-55(49(35(42)77)84-14-7-63)97-40-26(19-68)89-53(47(33(40)75)82-12-5-61)95-38-24(17-66)87-51(93-36)45(31(38)73)80-10-3-59/h22-77H,1-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWPQSDFNIFUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1C(C2C(OC1OC3C(OC(C(C3O)OCCO)OC4C(OC(C(C4O)OCCO)OC5C(OC(C(C5O)OCCO)OC6C(OC(C(C6O)OCCO)OC7C(OC(C(C7O)OCCO)OC8C(OC(O2)C(C8O)OCCO)CO)CO)CO)CO)CO)CO)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98O42 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 37,39,41,43,45,47,49-Heptakis(2-hydroxyethoxy)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol is a complex chemical structure with potential biological activities worth exploring. Its intricate design suggests various applications in biochemistry and pharmacology.
Chemical Structure and Properties
This compound belongs to the family of cyclodextrins , which are cyclic oligosaccharides known for their ability to form inclusion complexes with various guest molecules. The presence of multiple hydroxymethyl and hydroxyethoxy groups enhances its hydrophilicity and potential interactions with biological systems.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C56H98O42 |
| Molecular Weight | 1443.352 g/mol |
| CAS Number | 128446-32-2 |
| Solubility | Water-soluble |
The biological activity of this compound can be attributed to several mechanisms:
- Drug Delivery Systems : The structure facilitates the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.
- Cell Penetration Enhancer : It can improve the permeability of cell membranes for therapeutic agents.
- Antioxidant Properties : The hydroxymethyl groups may contribute to antioxidant activity by scavenging free radicals.
Case Studies
-
In Vivo Studies on Drug Delivery :
- A study demonstrated that the use of heptakis(2-hydroxyethoxy)-modified cyclodextrins significantly improved the delivery efficiency of poorly soluble drugs in animal models.
- Results indicated enhanced therapeutic effects with reduced side effects due to targeted delivery.
-
Antioxidant Activity Assessment :
- In vitro assays showed that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid.
- This property suggests potential applications in preventing oxidative stress-related diseases.
-
Cell Culture Studies :
- Research involving human cell lines indicated that this compound could enhance the uptake of certain chemotherapeutic agents.
- The results suggested a synergistic effect when combined with established drugs.
Applications in Medicine
The biological activities outlined suggest several practical applications:
- Pharmaceutical Formulations : Utilized as a carrier for drug delivery systems.
- Nutraceuticals : Potential use in dietary supplements for antioxidant benefits.
- Cosmetics : Possible incorporation into skincare products due to its hydrophilic nature and skin penetration properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on cyclic frameworks, functional group density, and substituent chemistry. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Diversity :
- The target compound’s 2-hydroxyethoxy and hydroxymethyl groups contrast sharply with analogs bearing methoxycarbonyl () or pentafluorophenyl () substituents. This makes it more hydrophilic and reactive in aqueous environments compared to lipophilic or fluorinated derivatives .
- Sulfonic acid-containing analogs () exhibit stronger acidity due to -SO₃H groups, whereas the target compound’s hydroxyl-rich structure may favor pH-dependent solubility .
Nitrogen-rich analogs (e.g., ) may offer coordination sites for metal ions, whereas the target compound’s oxygen-dominated structure could prioritize hydrogen-bonding interactions .
Synthetic and Application Considerations :
- The methoxycarbonyl groups in are synthetically versatile for further derivatization, unlike the target compound’s hydroxyl groups, which may require protection-deprotection strategies .
- Fluorinated analogs () are likely more thermally stable and chemically inert, contrasting with the target compound’s reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
